CXCR3 Chemokine Receptor Antagonist Activity: Target Compound vs. 3-Des-isopropyl Analog
The target compound 7-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine has reported CXCR3 antagonist activity with an IC50 of 3,500 nM measured via inhibition of calcium flux in CHO cells expressing human CXCR3 (FLIPR assay) [1]. In contrast, the 3-des-isopropyl analog 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 923191-97-3) has no publicly reported CXCR3 antagonist activity in the same assay system, with available reports focusing exclusively on CDK2 inhibition . This indicates that the 3-isopropyl substituent is a critical determinant for CXCR3 target engagement within this scaffold class.
| Evidence Dimension | CXCR3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3,500 nM (FLIPR calcium flux assay, human CXCR3 expressed in CHO cells) |
| Comparator Or Baseline | 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 923191-97-3): No reported CXCR3 activity |
| Quantified Difference | Not quantifiable (activity absent in comparator vs. measurable in target compound) |
| Conditions | FLIPR calcium flux assay; human CXCR3 expressed in CHO cell membranes; antagonist mode |
Why This Matters
Demonstrates that the 3-isopropyl group is essential for CXCR3 target engagement, making the target compound the only viable choice among close analogs for chemokine receptor antagonist screening programs.
- [1] BindingDB. BDBM50375133 / CHEMBL440586: Antagonist activity at human CXCR3 expressed in CHO cell membrane assessed as inhibition of calcium flux by FLIPR. IC50 = 3,500 nM. http://bdb8.ucsd.edu/ (accessed 2026-05-02). View Source
